2'-Epi Docetaxel
Overview
Description
2’-Epi Docetaxel is a stereoisomer of Docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer. This compound belongs to the taxoid family and is a semisynthetic analogue of paclitaxel. The unique structural configuration of 2’-Epi Docetaxel contributes to its distinct pharmacological properties and potential therapeutic applications.
Mechanism of Action
- Specifically, 2’-Epi Docetaxel binds to β-tubulin dimers in a 1:1 stoichiometric ratio, leading to the hyper-stabilization of microtubules. Unlike colchicine (which depolymerizes microtubules), 2’-Epi Docetaxel arrests their function by preventing dynamic instability .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2’-Epi Docetaxel exerts its effects by interacting with microtubules in cells. It binds to microtubules with high affinity in a 1:1 stoichiometric ratio, preventing cell division and promoting cell death . This interaction with microtubules is crucial for its role in biochemical reactions.
Cellular Effects
2’-Epi Docetaxel has significant effects on various types of cells and cellular processes. It inhibits the proliferation of cells by inducing a sustained mitosis block at the metaphase–anaphase boundary . It also disrupts tubulin in the cell membrane and directly inhibits the disassembly of the interphase cytoskeleton . These effects may result in the disruption of many vital cell functions such as locomotion, intracellular transport, and transmission of proliferative transmembrane signals .
Molecular Mechanism
The molecular mechanism of action of 2’-Epi Docetaxel involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to microtubules but does not interact with dimeric tubulin . This binding prevents the depolymerization of microtubules, leading to mitotic arrest and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Epi Docetaxel change over time. It has been observed that docetaxel induces an increase in tumor cell invasion when lymphatic endothelial cells are present . This effect can be attenuated by inhibition of VEGFR3 .
Dosage Effects in Animal Models
In animal models, the effects of 2’-Epi Docetaxel vary with different dosages. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose . Higher doses were found to be lethal .
Metabolic Pathways
2’-Epi Docetaxel is involved in several metabolic pathways. The main metabolic pathway consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .
Transport and Distribution
2’-Epi Docetaxel is transported and distributed within cells and tissues. It has a high volume of distribution and clearance, indicative of extensive drug distribution and protein binding .
Subcellular Localization
The subcellular localization of 2’-Epi Docetaxel is primarily associated with microtubules . It binds to microtubules and inhibits their depolymerization, leading to mitotic arrest and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Epi Docetaxel involves multiple steps, starting from naturally occurring precursors such as 10-deacetylbaccatin III. The key steps include:
Protection and Activation: Protecting groups are introduced to specific hydroxyl groups to prevent unwanted reactions. Activation of the 13-hydroxyl group is achieved using reagents like acetic anhydride.
Epimerization: The critical step involves the epimerization at the 2’ position. This can be achieved using bases such as sodium hydride in the presence of solvents like tetrahydrofuran.
Coupling Reaction: The activated intermediate is then coupled with a side chain, typically involving oxazolidine derivatives, under conditions that promote esterification.
Industrial Production Methods: Industrial production of 2’-Epi Docetaxel follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the protection, activation, and coupling reactions.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain high-purity 2’-Epi Docetaxel.
Chemical Reactions Analysis
Types of Reactions: 2’-Epi Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide.
Major Products:
Oxidized Derivatives: Formation of epoxides or hydroxylated products.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Formation of amides or thioesters.
Scientific Research Applications
2’-Epi Docetaxel has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study stereoisomerism and its effects on chemical reactivity and stability.
Biology: Investigated for its interactions with cellular components, particularly microtubules, and its effects on cell division.
Medicine: Explored for its potential as an alternative chemotherapeutic agent with possibly different efficacy and toxicity profiles compared to Docetaxel.
Industry: Utilized in the development of novel drug delivery systems, such as liposomes and nanoparticles, to enhance its therapeutic index and reduce side effects.
Comparison with Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another taxoid with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxoid with improved efficacy in certain resistant cancer types.
Comparison:
Docetaxel vs. 2’-Epi Docetaxel: While both compounds share similar mechanisms of action, 2’-Epi Docetaxel may exhibit different pharmacokinetics and toxicity profiles due to its stereochemical differences.
Paclitaxel vs. 2’-Epi Docetaxel: Paclitaxel has a broader range of activity but may have different side effect profiles. 2’-Epi Docetaxel’s unique structure could offer advantages in specific cancer types.
Cabazitaxel vs. 2’-Epi Docetaxel: Cabazitaxel is designed to overcome resistance to other taxoids, and 2’-Epi Docetaxel may offer similar benefits with potentially different efficacy and safety profiles.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-KWUUUEAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928192 | |
Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133577-33-0 | |
Record name | S-erythro-Taxotere | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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